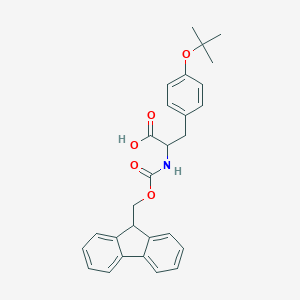

Fmoc-Tyr(tBu)-OH

Descripción general

Descripción

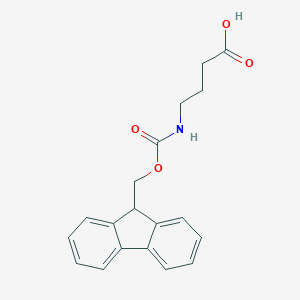

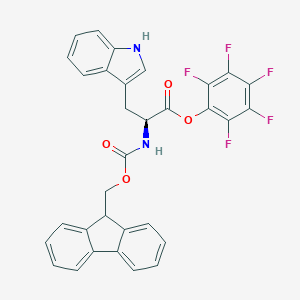

Fmoc-O-tert-butyl-L-tyrosine is a derivative of the amino acid tyrosine, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl (tBu) group protecting the hydroxyl group on the tyrosine side chain. This dual protection is crucial for the stepwise construction of peptides in solid-phase peptide synthesis, allowing for selective deprotection and coupling reactions.

Aplicaciones Científicas De Investigación

He realizado búsquedas para recopilar información sobre las aplicaciones de investigación científica de "Fmoc-Tyr(tBu)-OH". Esta es una descripción general basada en los datos disponibles:

Síntesis de Péptidos

"this compound" se utiliza ampliamente en la síntesis de péptidos en fase sólida Fmoc/tBu, que es un método preferido para sintetizar péptidos tanto en entornos de investigación como industriales. Esta estrategia implica un grupo protector polimérico sólido y permite el uso de un exceso de reactivos para lograr rendimientos cuantitativos .

Formación de Hidrogel

Los hidrogeles basados en péptidos (PHG) son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas. “this compound” se puede utilizar en la formación de estos hidrogeles, que sirven como sistemas de administración de fármacos y herramientas de diagnóstico para la obtención de imágenes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert-butyl-L-tyrosine typically involves the protection of the amino

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUKCFULLJFBFN-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315818 | |

| Record name | Fmoc-L-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-38-3 | |

| Record name | Fmoc-L-Tyr(tBu)-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

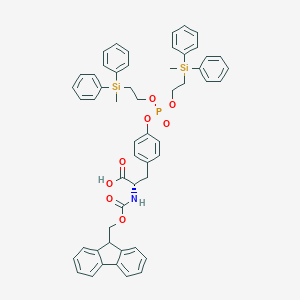

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

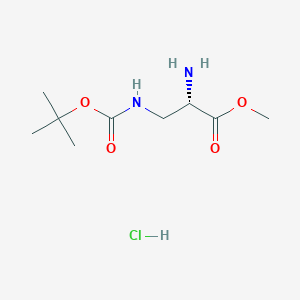

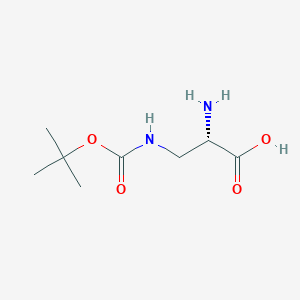

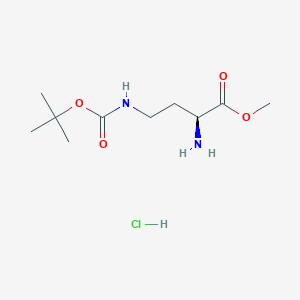

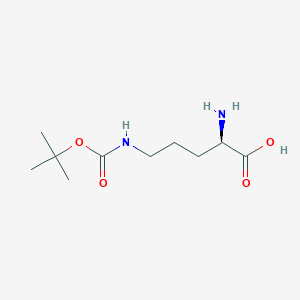

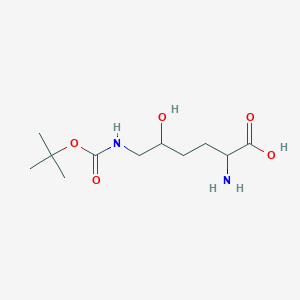

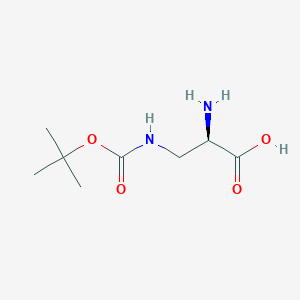

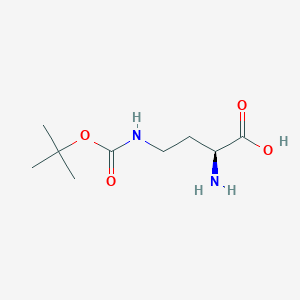

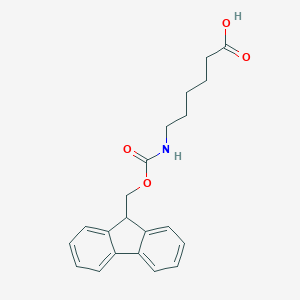

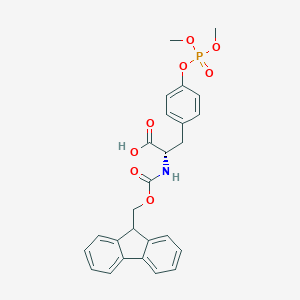

Feasible Synthetic Routes

Q1: How does the structure of Fmoc-Tyr(tBu)-OH contribute to its function in creating photo-curable materials?

A2: this compound, when incorporated into lacquer sap, acts as a photo-curable additive mimicking the function of urushiol, the sap's main component []. The tyrosine moiety within this compound plays a crucial role. When exposed to UV light, the tyrosine undergoes photo-crosslinking, contributing to the formation of a robust polymer network within the lacquer sap. This results in faster drying and curing times, even at lower humidity levels, compared to traditional lacquer sap.

Q2: Can this compound be used in solid-phase peptide synthesis, and what advantages does it offer?

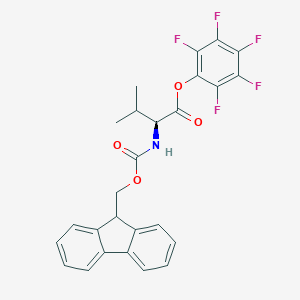

A3: Yes, this compound is frequently employed in solid-phase peptide synthesis [, ]. The Fmoc group acts as a temporary protecting group for the amino group of tyrosine, while the tBu group protects the phenolic hydroxyl group. This allows for controlled and sequential addition of amino acids during peptide chain assembly. For instance, in the synthesis of desmopressin [] and pramlintide [], this compound is coupled to a resin, followed by sequential addition of other protected amino acids. The protecting groups are then removed, and the peptide is cleaved from the resin. This method offers advantages like simplified purification steps and higher yields compared to traditional solution-phase synthesis.

Q3: Are there any limitations associated with using this compound in material development or peptide synthesis?

A4: While the research highlights the potential of this compound in material science and peptide synthesis, it's essential to acknowledge potential limitations. For instance, the long-term stability and scalability of the self-assembled structures formed by this compound [] need further investigation. Additionally, the impact of the tBu protecting group on the properties of the final material or peptide and the efficiency of its removal should be carefully considered. Further research focusing on these aspects would be beneficial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.